Product packaging for 1-(1-BUTYNYL)CYCLOPENTANOL(Cat. No.:CAS No. 155879-96-2)

1-(1-BUTYNYL)CYCLOPENTANOL

Cat. No.: B114611
CAS No.: 155879-96-2
M. Wt: 138.21 g/mol
InChI Key: MUYNZFHFJRJANX-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Chemistry and Synthesis

1-(1-Butynyl)cyclopentanol serves as a versatile building block in organic synthesis, primarily due to the reactivity of its two functional groups: the hydroxyl group and the carbon-carbon triple bond. Tertiary acetylenic alcohols are valuable precursors for a variety of molecular transformations.

One of the most significant reactions of tertiary propargyl alcohols is the Meyer-Schuster rearrangement. wikipedia.orgsynarchive.com Under acidic conditions, this compound can rearrange to form an α,β-unsaturated ketone. wikipedia.org This reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift and tautomerization to yield the final conjugated ketone. wikipedia.org The development of milder catalytic variants for the Meyer-Schuster rearrangement, often employing transition metals like gold(I) or ruthenium, has expanded its applicability in the synthesis of complex molecules, including natural products. nsf.gov

Furthermore, the hydroxyl group can undergo esterification or etherification, while the alkyne can participate in various addition reactions and coupling chemistries. smolecule.com The reaction of tertiary acetylenic alcohols with reagents like phosphorus tribromide has also been studied, leading to the formation of bromoallene intermediates and other rearranged products. oup.comoup.com The unique combination of a cyclic scaffold and an alkyne moiety makes this compound a useful intermediate for creating more complex structures, potentially for applications in materials science and as scaffolds in medicinal chemistry. smolecule.com

Historical Development of Alkyne-Substituted Cycloalkanol Research

Research into alkyne-substituted cycloalkanols is part of the broader field of acetylenic alcohol chemistry, which has been developing since the early 20th century. The fundamental method for their synthesis, the ethynylation of ketones and aldehydes, involves the addition of a metal acetylide to a carbonyl group. This reaction, often carried out with Grignard reagents or alkali metal acetylides (e.g., from sodium amide or butyllithium), became a standard procedure for forming carbon-carbon bonds and introducing the versatile alkyne functionality. researchgate.netquimicaorganica.org

Early research in the mid-20th century focused on the reactivity of these alcohols. For instance, studies from the 1960s explored the reactions of tertiary acetylenic alcohols with phosphorus halides and thionyl chloride, revealing complex reaction pathways that could lead to allenic halides and other rearranged products. oup.comrsc.org These investigations laid the groundwork for understanding the mechanistic intricacies of reactions involving the propargylic hydroxyl group.

A significant advancement in this area was the discovery and subsequent refinement of the Meyer-Schuster wikipedia.orgsynarchive.com and Rupe rearrangements, which describe the acid-catalyzed conversion of propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.org While the Meyer-Schuster rearrangement typically yields α,β-unsaturated ketones from internal propargyl alcohols, the competing Rupe reaction can occur with tertiary alcohols containing a terminal alkyne. wikipedia.org Over the last few decades, research has shifted towards developing catalytic, milder, and more selective methods for these transformations, utilizing a range of Lewis acids and transition metal catalysts to improve yields and control stereoselectivity, thus enhancing the synthetic utility of alkyne-substituted cycloalkanols. nsf.gov

Natural Occurrence and Biosynthetic Pathways of Related Structures

Identification in Plant Extracts (e.g., Cleome burmanni)

This compound has been identified as a naturally occurring compound in at least two plant species. A 2021 study using Gas Chromatography-Mass Spectrometry (GC-MS) analyzed the methanol (B129727) extract of Cleome burmanni, a common weed. ijpsr.com The analysis revealed the presence of 24 compounds, with this compound being one of the major constituents, accounting for 13.47% of the total peak area. ijpsr.comijpsr.com Another study identified the compound in the whole plant aqueous fraction of Calotropis procera. researchgate.net

Table 2: GC-MS Detection of this compound in Plant Extracts

Plant Species Extract Type Analytical Method Relative Abundance (%) Reference
Cleome burmanni Methanol Extract GC-MS 13.47 ijpsr.com
Calotropis procera Aqueous Fraction GC-MS Not specified researchgate.net

Potential Biosynthetic Precursors and Pathways

The precise biosynthetic pathway for this compound has not been explicitly elucidated. However, insights can be drawn from established mechanisms of alkyne biosynthesis in nature. The formation of the carbon-carbon triple bond is a key step, typically catalyzed by a unique class of enzymes known as fatty acid acetylenases (or desaturases). nih.gov These enzymes are capable of introducing a triple bond into a fatty acid chain, often starting from an existing double bond. nih.gov

A plausible pathway for this compound could involve precursors derived from fatty acid or polyketide metabolism. The five-membered cyclopentane (B165970) ring might be formed through the cyclization of a linear precursor. For instance, cyclopentenyl fatty acids are known natural products. The butynyl side chain could be constructed via chain elongation and subsequent desaturation reactions. It is conceivable that a linear fatty acid precursor undergoes cyclization, followed by the action of an acetylenase enzyme to form the triple bond.

Alternatively, the entire C₉ skeleton could be assembled first, followed by a terminal cyclization and oxidation to form the cyclopentanol (B49286) ring. The biosynthesis of alkyne-containing natural products is a specialized metabolic pathway, and the discovery of this compound in plants suggests the presence of the requisite enzymatic machinery to perform these complex transformations. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B114611 1-(1-BUTYNYL)CYCLOPENTANOL CAS No. 155879-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-but-1-ynylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-6-9(10)7-4-5-8-9/h10H,2,4-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYNZFHFJRJANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC1(CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592381
Record name 1-(But-1-yn-1-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155879-96-2
Record name 1-(But-1-yn-1-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 1 Butynyl Cyclopentanol

De Novo Synthesis Approaches

De novo synthesis of 1-(1-butynyl)cyclopentanol involves the construction of the molecule from simpler, acyclic or cyclic precursors. These methods are fundamental in creating the core structure of the target compound.

Alkynylation Reactions for C(sp)-C(sp3) Bond Formation at the Cyclopentanol (B49286) Core

Alkynylation reactions are a cornerstone in the synthesis of this compound. These reactions involve the nucleophilic addition of an acetylide to the electrophilic carbonyl carbon of a cyclopentanone (B42830) precursor, forming the crucial C(sp)-C(sp3) bond and generating the tertiary alcohol in a single step. libretexts.orgwikipedia.org

A widely employed method for the synthesis of this compound is the Grignard reaction. vaia.comsmolecule.commnstate.edu This involves the reaction of a butynyl Grignard reagent, such as butynylmagnesium bromide, with cyclopentanone. vaia.comyoutube.com The Grignard reagent is typically prepared by reacting a 1-halobutyne with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduleah4sci.com The butynyl carbanion, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of cyclopentanone. libretexts.orgyoutube.com This addition leads to the formation of a magnesium alkoxide intermediate, which upon subsequent acidic workup, yields the final product, this compound. libretexts.orgchemguide.co.uk The reaction of ketones with Grignard reagents is a general method for producing tertiary alcohols. vaia.comchemguide.co.uk

Reaction Scheme:

Generated code
Reactant 1Reactant 2ReagentSolventProduct
1-BromobutyneMagnesium-Diethyl ether/THFButynylmagnesium bromide
Butynylmagnesium bromideCyclopentanone-Diethyl ether/THFThis compound (after acidic workup)

Besides Grignard reagents, other organometallic alkynides are also effective for the alkynylation of cyclopentanone. Lithium acetylides, generated by the deprotonation of a terminal alkyne like 1-butyne (B89482) with a strong base such as an organolithium reagent (e.g., n-butyllithium), are highly nucleophilic and readily add to ketones. wikipedia.orgmsu.edu The reaction of lithium butynilide with cyclopentanone, followed by an aqueous workup, provides this compound. wikipedia.org

Other organometallic reagents, such as those derived from zinc, can also be utilized, sometimes offering different reactivity and selectivity profiles. msu.edu

AlkyneBaseKetoneProduct
1-Butynen-ButyllithiumCyclopentanoneThis compound (after workup)

Ring-Forming Cyclization Strategies Incorporating Alkyne Moieties

An alternative to the direct alkynylation of a pre-existing cyclopentanone ring is the construction of the cyclopentanol ring itself through a cyclization reaction that already incorporates the alkyne moiety. While less common for the direct synthesis of this compound, intramolecular reactions of acyclic precursors containing both an alkyne and a suitable functional group can lead to the formation of cyclic structures. organic-chemistry.orgscripps.edu For instance, a properly substituted acyclic enyne could potentially undergo a transition-metal-catalyzed cyclization to form a cyclopentanol derivative. nih.gov

Stereoselective Alkynylation Approaches

When the cyclopentanone precursor is asymmetrically substituted or when a chiral center is desired, stereoselective alkynylation methods become crucial. These approaches aim to control the three-dimensional arrangement of atoms in the product. This can be achieved by using chiral catalysts or auxiliaries during the addition of the alkyne to the ketone. For example, the use of chiral ligands in conjunction with organometallic reagents can induce enantioselectivity in the formation of the tertiary alcohol. While specific examples for this compound are not extensively detailed in the provided context, the general principles of asymmetric synthesis are applicable. imperial.ac.uk

Functional Group Interconversions (FGI) in the Synthesis of 1-(1-BUTYNYL)CYCLOPENTANOLvaia.comvanderbilt.edu

Functional group interconversion (FGI) is a strategic approach where one functional group is transformed into another. ub.edusolubilityofthings.com In the context of synthesizing this compound, this could involve modifying a related precursor that already possesses the desired carbon skeleton. For instance, a molecule with a different functional group at the 1-position of the cyclopentyl ring could be converted to the target alcohol.

An example could be the reduction of a corresponding ketone, although this would lead to a secondary alcohol. A more relevant FGI would be the transformation of a different functional group on the butynyl side chain or the conversion of a different substituent on the cyclopentane (B165970) ring into the hydroxyl group. However, the most direct synthetic routes, as outlined above, typically involve the creation of the tertiary alcohol directly through alkynylation of cyclopentanone. vaia.com

Alternative and Advanced Synthetic Routes

Catalytic Approaches for Carbon-Carbon Bond Formation

The creation of the crucial carbon-carbon bond between the butynyl group and the cyclopentanol ring is a key step in the synthesis of this compound. Catalytic methods, particularly those involving transition metals, provide powerful tools for achieving this transformation with high precision and under mild conditions. tubitak.gov.trnumberanalytics.com

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. numberanalytics.com In the context of synthesizing this compound, the alkynylation of a cyclopentanone precursor is a primary strategy. This involves the reaction of an organometallic butynyl species with cyclopentanone, facilitated by a transition metal catalyst.

Recent research has highlighted the use of various transition metals, including palladium, nickel, copper, and rhodium, to catalyze the addition of terminal alkynes to carbonyl compounds. researchgate.netmdpi.comsnnu.edu.cnrsc.org For instance, a nickel-catalyzed deacylative alkynylation of cyclic ketones has been reported, offering a novel approach to forming C(sp³)–C(sp) bonds. nih.gov This method starts with the condensation of a ketone, such as cyclopentanone, with a hydrazonamide to form a pre-aromatic intermediate. Subsequent oxidative cleavage of a C-C bond within this intermediate generates an alkyl radical that can be intercepted by a nickel complex, leading to the desired alkynylated product. nih.gov

Copper-catalyzed reactions are also prevalent for alkyne transformations. mdpi.com These can involve the generation of copper carbene intermediates or the direct coupling of terminal alkynes with various electrophiles. mdpi.com The choice of ligand is often crucial in these systems to ensure high yield and selectivity.

The following table summarizes key aspects of relevant transition metal-catalyzed reactions:

Catalyst SystemReactant TypesKey Features
Nickel/PhotoredoxCyclic Ketones, Hydrazonamides, Alkynylating AgentsForms C(sp³)–C(sp) bonds via a radical mechanism under mild conditions. nih.gov
Copper(I) ComplexesTerminal Alkynes, Carbonyl CompoundsEnables direct addition of alkynes to carbonyls; ligand choice is critical for success. mdpi.com
Rhodium ComplexesDiynes, EnonesUseful for constructing complex cyclic systems, which could be adapted for cyclopentanol synthesis. researchgate.net
Palladium ComplexesAlkynes, Organic HalidesWidely used in cross-coupling reactions, though less direct for this specific transformation. numberanalytics.com

Another potential, though less direct, synthetic strategy involves the selective hydrogenation of a diyne precursor. For instance, a molecule containing a butadiynyl group attached to a cyclopentanol core could theoretically be partially hydrogenated to yield this compound. The challenge lies in achieving selective hydrogenation of one alkyne moiety in the presence of another.

Recent advancements have demonstrated the gem-hydrogenation of internal alkynes, a process where both hydrogen atoms add to the same carbon atom of a triple bond, forming a metal carbene complex. acs.org While this specific transformation is not directly applicable to forming a mono-alkyne from a diyne, it showcases the nuanced reactivity that can be achieved with modern hydrogenation catalysts. acs.org More traditional approaches might involve the use of poisoned catalysts (e.g., Lindlar's catalyst) or carefully controlled reaction conditions to favor the formation of the desired mono-alkyne. The hydroboration of 1,3-diynes, followed by protonolysis, can also lead to the formation of enynes, which are structurally related to the target molecule. rsc.org

Polymer-Supported Synthesis Techniques Utilizing Butyne Derivatives

Solid-phase organic synthesis, utilizing polymer-supported reagents and catalysts, offers significant advantages in terms of product purification and reagent recycling. researchgate.netrsc.orgresearchgate.net This methodology can be applied to the synthesis of this compound.

One approach involves immobilizing a butyne derivative onto a polymer support. For example, a polymer-supported silyl (B83357) group can be used to anchor an alkynyl compound. sci-hub.se This resin-bound alkyne can then be reacted with cyclopentanone in solution. Alternatively, a polymer-supported catalyst can be employed to facilitate the coupling of 1-butyne with cyclopentanone in the solution phase. For instance, a polymer-supported copper(I) catalyst has been used for the cycloaddition of azides to alkynes, demonstrating the feasibility of using such systems for alkyne transformations. iosrjournals.org

The Wittig reaction, a classic method for olefin synthesis, has also been adapted to solid-phase techniques using polymer-supported triphenylphosphine. rsc.org While not directly applicable to alkyne addition, this demonstrates the broad utility of polymer-supported reagents in carbon-carbon bond-forming reactions.

Chemoenzymatic Synthesis Considerations for Cyclopentanol Scaffolds

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules, often with high stereoselectivity. nih.govnih.gov For the synthesis of chiral this compound, enzymatic methods could be employed to resolve a racemic mixture of the final product or a key intermediate.

Lipases are a class of enzymes frequently used for the kinetic resolution of racemic alcohols and their esters. researchgate.netresearchgate.net For example, a racemic mixture of this compound could be subjected to lipase-catalyzed acylation. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. Lipases from Candida antarctica (CAL-B) and Burkholderia cepacia are known to be effective for the resolution of various cyclic alcohols. researchgate.netresearchgate.net

Furthermore, alcohol dehydrogenases can be used for the enantioselective reduction of a ketone precursor, such as 1-(1-butynyl)cyclopentanone, to a specific enantiomer of the desired alcohol. nih.gov This approach would directly generate an enantiomerically enriched product. The development of biocatalytic methods for carbon-carbon bond formation, such as aldol (B89426) reactions and benzoin (B196080) condensations, also opens up possibilities for creating the cyclopentanol scaffold itself through enzymatic means. libretexts.org

The following table lists enzymes relevant to the synthesis of chiral cyclopentanol derivatives:

Enzyme ClassExample EnzymeApplication
LipaseCandida antarctica Lipase B (CAL-B)Kinetic resolution of racemic alcohols via acylation. researchgate.net
LipaseBurkholderia cepacia LipaseResolution of racemic cyclopentanol derivatives. researchgate.net
Alcohol DehydrogenaseTBADH from Thermoanaerobium brockiiEnantioselective reduction of ketones to alcohols. nih.gov
OxynitrilaseOxynitrilaseCatalyzes hydrocyanation of aldehydes, a C-C bond forming reaction. libretexts.org

Chemical Transformations and Reactivity of 1 1 Butynyl Cyclopentanol

Reactions Involving the Alkyne Moiety

The internal alkyne in 1-(1-butynyl)cyclopentanol is a region of high electron density, making it susceptible to a variety of addition and transformation reactions.

Electrophilic and Nucleophilic Addition Reactions to the Triple Bond

Electrophilic Addition: Alkynes undergo electrophilic addition, where an electrophile adds across the triple bond. wikipedia.orgsavemyexams.comyoutube.comlibretexts.orgchemistrysteps.com The reaction typically proceeds through a vinyl carbocation intermediate. chemistrysteps.com For an internal, unsymmetrical alkyne like this compound, the addition of reagents like hydrogen halides (HX) would likely result in a mixture of regioisomers, as the electronic and steric environments of the two alkyne carbons are different. The mechanism involves the pi electrons of the alkyne attacking the electrophile, followed by the attack of the nucleophile on the resulting carbocation. wikipedia.orgyoutube.com

Nucleophilic Addition: While less common for simple alkynes, nucleophilic addition can occur, particularly with activated alkynes or under specific catalytic conditions. masterorganicchemistry.comlibretexts.orgbham.ac.uk Strong nucleophiles can add to the triple bond, especially in conjugate addition reactions if the alkyne is activated by an electron-withdrawing group. bham.ac.uk

Cycloaddition Reactions (e.g., [2+2] Cycloadditions, Huisgen Cycloadditions)

[2+2] Cycloadditions: These reactions involve the combination of two components with two pi-electrons each to form a four-membered ring. Photochemical [2+2] cycloadditions are a common method for synthesizing cyclobutane derivatives. nih.govwikipedia.org It is conceivable that this compound could participate in such reactions with an appropriate reaction partner, such as an alkene, under photochemical conditions to yield a cyclobutene derivative.

Huisgen Cycloadditions: The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole (like an azide) with a dipolarophile (like an alkyne) to form a five-membered heterocycle. frontiersin.orgnih.govnih.govkuleuven.be The reaction of this compound with an organic azide would be expected to yield a substituted 1,2,3-triazole. frontiersin.orgnih.govnih.govresearchgate.net While the classic Huisgen cycloaddition is often thermal and can produce a mixture of regioisomers with internal alkynes, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction typically favors the 1,4-disubstituted triazole, although its efficiency can be lower with internal alkynes compared to terminal ones. nih.gov

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org As this compound is an internal alkyne, it is not a suitable substrate for the standard Sonogashira coupling reaction, which explicitly requires a terminal alkyne with an acidic C-H bond.

Oxidative Transformations of the Alkyne Unit

The oxidative cleavage of the carbon-carbon triple bond is a known transformation for alkynes. Strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) can cleave the triple bond to yield carboxylic acids. For this compound, this reaction would be expected to break the molecule at the alkyne, yielding cyclopentanecarboxylic acid and propanoic acid, assuming the tertiary alcohol is resistant to the oxidative conditions.

Reactions Involving the Cyclopentanol (B49286) Core

Transformations of the Tertiary Hydroxyl Group

The hydroxyl group in this compound is tertiary, which dictates its reactivity.

Resistance to Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached. libretexts.orgbyjus.com Attempted oxidation with strong oxidizing agents under harsh conditions would likely lead to the cleavage of carbon-carbon bonds. byjus.com

Substitution Reactions: The hydroxyl group is a poor leaving group, but it can be protonated under acidic conditions to form a good leaving group (water). This facilitates Sₙ1 substitution reactions. msu.edulibretexts.org Reaction with hydrogen halides (HX) would likely proceed via an Sₙ1 mechanism to form the corresponding tertiary halide, involving the formation of a stable tertiary carbocation intermediate. libretexts.org

Dehydration: Acid-catalyzed dehydration of tertiary alcohols typically occurs readily via an E1 mechanism. libretexts.orglibretexts.org Treatment of this compound with a strong acid like sulfuric acid would be expected to eliminate water, forming an alkene. Due to the potential for multiple adjacent protons, a mixture of alkene isomers could be formed.

Etherification and Esterification Reactions

The tertiary hydroxyl group of this compound can undergo etherification and esterification, although its steric hindrance can influence reaction rates and conditions compared to primary or secondary alcohols.

Etherification: The formation of an ether from this compound typically requires reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or reaction with another alcohol in the presence of a strong acid catalyst. For instance, the gas-phase etherification of a related compound, cyclopentanol, with methanol (B129727) has been successfully catalyzed by zeolites to produce cyclopentyl methyl ether. researchgate.net This method could potentially be adapted for the synthesis of 1-(1-butynyl)cyclopentyl methyl ether.

Esterification: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Due to the tertiary nature of the alcohol, SN1-type reaction conditions might be favored.

Reaction Type Reagents Product Typical Conditions
EtherificationAlkyl Halide, Strong BaseAlkyl EtherWilliamson Ether Synthesis
EtherificationAlcohol, Acid CatalystAlkyl EtherAcid-catalyzed dehydration/ether formation
EsterificationCarboxylic Acid, Acid CatalystEsterFischer Esterification, Heat
EsterificationAcid Chloride/Anhydride, BaseEsterSchotten-Baumann reaction
Derivatization to Xanthates

The hydroxyl group of this compound can be converted into a xanthate derivative. This transformation is typically achieved by treating the alcohol with carbon disulfide (CS₂) in the presence of a strong base, such as sodium or potassium hydroxide, to form the corresponding xanthate salt. mdpi.comgoogle.com

The general reaction is as follows: ROH + CS₂ + NaOH → ROC(=S)SNa + H₂O

These xanthate derivatives are useful intermediates in organic synthesis, for example, in the Chugaev elimination to form alkenes or in radical-based deoxygenation reactions. organic-chemistry.org The formation of xanthates from alcohols is a well-established process applicable to primary, secondary, and tertiary alcohols. google.comorganic-chemistry.org The use of phase transfer catalysts can improve the efficiency of xanthate synthesis. mdpi.com

Dehydration Pathways and Regiochemical Outcomes

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. fiveable.me This reaction proceeds via an E1 mechanism for tertiary alcohols. libretexts.org The process involves three main steps:

Protonation of the hydroxyl group: The -OH group is a poor leaving group. An acid catalyst protonates the oxygen atom, converting the hydroxyl group into a good leaving group, water (-OH₂⁺). libretexts.orgyoutube.comyoutube.com

Formation of a carbocation: The C-O bond breaks, and the water molecule departs, resulting in a tertiary carbocation intermediate. libretexts.orgstudy.com This is the slow, rate-determining step of the reaction. study.com

Deprotonation to form an alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond. libretexts.orgstudy.com

For this compound, there are two possible adjacent carbon atoms from which a proton can be abstracted, leading to two potential regioisomeric products. The regiochemical outcome is generally governed by Zaitsev's rule , which predicts that the more substituted (and therefore more stable) alkene will be the major product. fiveable.meyoutube.com

In this case, removal of a proton from the cyclopentyl ring would lead to the more substituted alkene, 1-(1-butynyl)-1-cyclopentene , which is expected to be the major product. The alternative, the removal of a proton from the other adjacent carbon on the ring, would form the less substituted exocyclic alkene, (1-cyclopentenylidene)-1-butyne .

Product Name Structure Type Predicted Outcome
1-(1-Butynyl)-1-cyclopenteneEndocyclic alkeneTrisubstituted C=CMajor Product (Zaitsev)
(1-Cyclopentenylidene)-1-butyneExocyclic alkeneDisubstituted C=CMinor Product (Hofmann)

Oxidation Reactions of the Alcohol

As a tertiary alcohol, this compound is resistant to oxidation under standard conditions. libretexts.orglibretexts.orgchemguide.co.uk Oxidation reactions of alcohols typically require the presence of at least one hydrogen atom on the carbon atom bearing the hydroxyl group (the α-carbon). libretexts.orgorganicchemistrytutor.com This hydrogen is removed, along with the hydrogen from the hydroxyl group, to form a carbonyl group (C=O). libretexts.org

Since the α-carbon in this compound is bonded to three other carbon atoms and the oxygen atom, it lacks a hydrogen atom to be removed. Therefore, reagents like chromic acid (H₂CrO₄), potassium permanganate (KMnO₄), or sodium dichromate (Na₂Cr₂O₇) will not oxidize this tertiary alcohol. libretexts.orgchemguide.co.uk

In contrast, related secondary alcohols, such as cyclopentanol, are readily oxidized to the corresponding ketone. organicchemistrytutor.com For example, cyclopentanol can be oxidized to cyclopentanone (B42830) using various oxidizing agents, including chromic acid, N-bromosuccinimide, or catalytic systems. researchgate.netdoubtnut.comijrti.org This difference in reactivity is a key method for distinguishing between tertiary and secondary alcohols. libretexts.orgchemguide.co.uk

Comparative Reactivity Studies with Structurally Related Cycloalkynols and Alkynylcycloalkanols

The reactivity of this compound can be contextualized by comparing it with structurally similar molecules.

Effect of Ring Size (Cycloalkynols): The size of the cycloalkyl ring can influence reaction rates and product distributions. For example, in dehydration reactions, the stability of the resulting endocyclic and exocyclic double bonds is dependent on ring strain. Cyclopentene (B43876) is relatively stable, favoring the formation of the endocyclic alkene from this compound. In a smaller, more strained ring like cyclobutanol, the formation of an exocyclic double bond might become more competitive.

Effect of Alkyne Chain Length (Alkynylcycloalkanols): The length and substitution of the alkyne chain can also affect reactivity. Comparing this compound with a compound like 1-ethynylcyclopentanol reveals differences in steric hindrance around the alkyne, which can impact its accessibility for reactions like hydroboration or metal-catalyzed couplings. A longer alkyl chain, as in 1-(1-heptadecynyl)cyclopentanol, primarily increases the molecule's lipophilicity but has a minor electronic effect on the reactivity of the functional groups. nih.gov

Stereochemical Aspects in the Chemistry of 1 1 Butynyl Cyclopentanol

Stereoselective Synthesis Methodologies for the Cyclopentanol (B49286) Core

The controlled synthesis of specific stereoisomers of 1-(1-butynyl)cyclopentanol is a primary focus in its chemical studies. Methodologies are broadly categorized into diastereoselective and enantioselective approaches, aiming to control the relative and absolute stereochemistry of the cyclopentanol core.

The synthesis of substituted cyclopentanols often involves the addition of nucleophiles to a cyclopentanone (B42830) precursor. The stereochemical outcome of such additions is governed by the facial selectivity of the attack on the prochiral carbonyl group. Diastereoselective control is achieved by directing the incoming nucleophile to a specific face of the cyclopentanone ring.

In the context of synthesizing this compound, the addition of a butynyl nucleophile (e.g., butynyllithium or a butynyl Grignard reagent) to cyclopentanone can be influenced by steric and electronic factors. For substituted cyclopentanones, the existing stereocenters on the ring direct the incoming nucleophile. For instance, in the synthesis of cyclopentanes with multiple stereocenters, domino reactions initiated by rhodium carbenes have demonstrated high levels of diastereocontrol. nih.gov Similarly, the base-catalyzed aminolysis of cyclopentene (B43876) epoxides, a related system, proceeds via a trans-diaxial opening of the epoxide ring, yielding specific diastereomers. beilstein-journals.org This principle of achieving a specific relative orientation of substituents is central to diastereoselective synthesis. The choice of reagents and reaction conditions can favor the formation of one diastereomer over another, a critical consideration when multiple chiral centers are present or being formed.

Producing a single enantiomer of this compound requires enantioselective methods that differentiate between the two enantiotopic faces of the cyclopentanone carbonyl. This is typically achieved using chiral catalysts or auxiliaries. pressbooks.pub

Several strategies have been developed for the enantioselective synthesis of chiral cycloalkanols:

Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of tetrasubstituted cyclic enones has been shown to produce chiral cycloalkanols with high enantioselectivity (92 to >99% ee) and diastereoselectivity. researchgate.net This method involves the sequential hydrogenation of C=C and C=O bonds in a controlled manner.

Catalytic Asymmetric Addition: The addition of alkynyl groups to carbonyls can be rendered enantioselective using chiral catalysts. For example, a one-pot synthesis of chiral β-heterosubstituted alcohols has been achieved with high enantioselectivity using a Ruthenium–prolinamide catalytic system. acs.org

Sharpless Asymmetric Epoxidation: This is a powerful method for establishing chirality in allylic alcohols, which can then be converted to other chiral molecules. pressbooks.pub While not a direct route to this compound, it exemplifies the use of chiral catalysts (titanium tetraisopropoxide and diethyl tartrate) to achieve high enantiomeric excess. pressbooks.pub

These methods rely on creating a chiral environment during the reaction, which lowers the activation energy for the formation of one enantiomer over the other.

Table 1: Examples of Enantioselective Catalytic Systems

Catalytic SystemReaction TypeSubstrate TypeEnantioselectivity (ee)Reference
Iridium-SpiroPAPAsymmetric HydrogenationCyclic Enones92 to >99% researchgate.net
[RuCl2(p-cymene)]2 / ProlinamideAsymmetric Transfer HydrogenationIn situ formed ketonesup to 99.9% acs.org
Rh(I) / Chiral Diene LigandCarbene Migratory Insertionβ-hydroxyl α-diazocarbonylsup to 99% acs.org

Stereochemical Outcome of Key Transformations Involving this compound

Once synthesized, the stereochemistry of this compound plays a crucial role in directing the outcome of its subsequent reactions.

Carbomagnesiation involves the addition of an organomagnesium reagent across a carbon-carbon triple bond. The stereochemistry of this reaction is significantly influenced by the presence of a nearby hydroxyl group. In studies on analogous unsaturated alcohols like 1-(2-butynyl)cyclohexanol, the reaction with allylmagnesium bromide proceeds via a cis carbomagnesiation. researchgate.netacs.org The hydroxyl group is believed to coordinate with the magnesium center of the Grignard reagent, forming an allylmagnesium alkoxide intermediate. This intramolecular arrangement directs the allyl group to add to the alkyne from the same side (syn-addition), controlling the stereochemical outcome. researchgate.netacs.org This directing effect is a powerful tool for establishing specific stereochemistry in the product.

Alkynylation reactions, which involve the transfer of an alkynyl group, are also subject to stereochemical control. Nickel-catalyzed conjugate addition of dialkylaluminum acetylides to α,β-unsaturated ketones is a known method for forming carbon-carbon bonds. datapdf.com These reactions have been shown to be highly stereoselective, often yielding only one of the possible stereochemical outcomes. datapdf.com Similarly, copper(I)-catalyzed alkynylation of quinolones has been developed, with the potential for enantioselective variants. nih.gov The stereochemistry of the catalyst and the substrate dictates the facial selectivity of the addition.

The cyclopentane (B165970) ring is not planar. It adopts puckered conformations, such as the "envelope" and "half-chair" forms, to alleviate torsional strain caused by eclipsing hydrogen atoms. libretexts.org In the envelope conformation, four carbon atoms are coplanar, and one is out of the plane. The half-chair has three coplanar atoms, with the other two displaced on opposite sides of the plane. cdnsciencepub.com The energy barrier between these conformations is low, meaning the ring is flexible. cdnsciencepub.comresearchgate.net

For a substituted cyclopentanol like this compound, the substituents will preferentially occupy positions that minimize steric strain. The hydroxyl group in cyclopentanol has a preference for the axial position at the fold of the envelope conformation. researchgate.net The orientation of the hydroxyl and butynyl groups (axial vs. equatorial) significantly impacts the molecule's reactivity.

Steric Hindrance: An axial hydroxyl group may be more sterically hindered, potentially slowing its reaction rate in processes like lipase-catalyzed acylation compared to an equatorial one. uniovi.es

Neighboring Group Participation: The spatial relationship between the hydroxyl group and the butynyl group, dictated by the ring conformation, can influence intramolecular reactions. The proximity of the hydroxyl group can affect reactions at the triple bond, as seen in the directing effect in carbomagnesiation. acs.org

Spectroscopic Properties: The conformation also influences spectroscopic data. For example, the chemical shift in 13C NMR is sensitive to the cis/trans relationship of substituents, with vicinal cis substituents generally causing increased shielding (an upfield shift) compared to their trans counterparts. cdnsciencepub.comcdnsciencepub.com

Table 2: Conformational Effects on Cyclopentanol Reactivity

Conformation FeatureImpactConsequenceReference
Envelope/Half-ChairRelieves torsional strainNon-planar structure with axial and equatorial positions. libretexts.org
Axial OH GroupIncreased steric hindranceSlower reaction rates in some enzymatic reactions. uniovi.es
cis Vicinal SubstituentsIncreased shieldingUpfield shift in 13C NMR spectra. cdnsciencepub.comcdnsciencepub.com
syn OrientationDirecting effectControls stereochemistry in reactions like carbomagnesiation. acs.org

Chiral Resolution Techniques for Enantiomer Separation

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers) of this compound, separation into pure enantiomers is necessary for many applications. This process is known as chiral resolution. wikipedia.org Several techniques are available for the resolution of tertiary alcohols.

Crystallization of Diastereomeric Salts: This is a classic method where the racemic alcohol is reacted with a single enantiomer of a chiral resolving agent (e.g., an acid like (S)-mandelic acid or a base like brucine) to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org

Complexation Chromatography: Tertiary acetylenic alcohols have been successfully resolved through complex formation with chiral agents like (–)-sparteine. rsc.org The differing stability of the diastereomeric complexes allows for their separation.

Kinetic Resolution: This technique uses a chiral catalyst or enzyme that reacts at a different rate with each enantiomer of the racemate. sioc-journal.cn For example, lipase-catalyzed acylation often proceeds faster for one enantiomer, allowing the unreacted enantiomer (the alcohol) and the reacted one (now an ester) to be separated. The challenge with tertiary alcohols is the steric bulk around the chiral center, but significant progress has been made in developing effective non-enzymatic kinetic resolution protocols. sioc-journal.cn

Chiral Chromatography: This is a powerful analytical and preparative method. The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute separately. wikipedia.org Derivatization of the alcohol to an ester can sometimes improve the separation. nih.gov

Retrosynthetic Analysis of 1 1 Butynyl Cyclopentanol and Its Derivatives

Identification of Key Disconnections and Strategic Bonds

The primary goal in the retrosynthetic analysis of 1-(1-butynyl)cyclopentanol is to identify strategic bonds that, when cleaved, lead to significant simplification of the molecular structure. scripps.edu For a tertiary alcohol, the most logical disconnections are the carbon-carbon bonds attached to the carbinol carbon (the carbon bearing the hydroxyl group). libretexts.orgyoutube.com

In the case of this compound, there are two key C-C bonds to the tertiary carbinol center. Disconnection of the bond between the cyclopentyl ring and the carbinol carbon, or the bond between the butynyl group and the carbinol carbon, represents the most strategic approach. libretexts.org The most common and effective disconnection strategy for tertiary alcohols involves breaking the bond that can be formed by the addition of a nucleophile to a ketone. libretexts.orgyoutube.com

This leads to the primary disconnection shown below, which simplifies the target molecule into two readily accessible precursors: cyclopentanone (B42830) and a 1-butynyl organometallic reagent.

Table 1: Key Disconnections for this compound

Target MoleculeDisconnectionPrecursors (Synthons)Corresponding Reagents
This compoundC-C bond between the alkynyl group and the carbinol carbonCyclopentanone (electrophile) and 1-butynyl anion (nucleophile)Cyclopentanone and 1-butynyllithium or 1-butynylmagnesium bromide

This disconnection is highly strategic as it simplifies the tertiary alcohol into a simple ketone and a linear alkyne fragment. The forward reaction, the addition of an alkynylide to a ketone, is a well-established and reliable method for forming carbon-carbon bonds and synthesizing propargyl alcohols. libretexts.org

Application of Functional Group Interconversion (FGI) in Retrosynthetic Planning

Functional Group Interconversion (FGI) is a crucial tactic in retrosynthesis that involves converting one functional group into another to facilitate a key disconnection or to prepare the molecule for a subsequent synthetic step. tgc.ac.insolubilityofthings.comimperial.ac.uk In the context of this compound synthesis, FGI can be applied to the starting materials identified from the primary disconnection.

The 1-butynyl anion, the key nucleophile in the proposed synthesis, is not a stable, isolable species. It is generated in situ from a suitable precursor through FGI. The most common precursor is 1-butyne (B89482) itself. The terminal alkyne C-H bond is sufficiently acidic to be deprotonated by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent, to form the corresponding lithium or magnesium alkynylide. bibliotekanauki.pl

Table 2: FGI in the Generation of the Key Nucleophile

PrecursorReagent(s) for FGIResulting Nucleophile
1-Butynen-Butyllithium1-Butynyllithium
1-ButyneEthylmagnesium bromide1-Butynylmagnesium bromide

Further FGI strategies can be envisioned for the synthesis of derivatives. For instance, the hydroxyl group of this compound can be converted into other functional groups, such as halides or ethers, to facilitate further reactions. vanderbilt.edu Similarly, the alkyne can undergo various transformations.

Strategic Analysis for Building Complex Molecular Architectures Incorporating the this compound Scaffold

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecules. The presence of two reactive functional groups, the hydroxyl group and the carbon-carbon triple bond, allows for a wide range of subsequent transformations.

A strategic analysis for incorporating this scaffold into larger structures would consider the selective reaction of one functional group in the presence of the other. For instance, the hydroxyl group can be used as a handle for further functionalization. It can be converted to a good leaving group, such as a tosylate or mesylate, to allow for nucleophilic substitution reactions. vanderbilt.edu Alternatively, it can be protected to allow for selective reactions at the alkyne. chemistry.coach

The internal alkyne can also be the site of various transformations. For example, it can undergo hydration to form a ketone, or it can be reduced to either a cis- or trans-alkene, providing stereochemical control in the synthesis of more complex targets. The propargylic nature of the alcohol also allows for Meyer-Schuster or Rupe rearrangements under acidic conditions, leading to the formation of α,β-unsaturated ketones.

Furthermore, the cyclopentane (B165970) ring itself can be modified. Ring-opening metathesis or other ring-expansion or -contraction strategies could be employed to generate different carbocyclic frameworks. The synthesis of densely functionalized cyclopentane derivatives is an important area of research due to the prevalence of this motif in biologically active natural products. fgcu.edu

Tactical Approaches for Specific Carbon-Carbon and Carbon-Heteroatom Bond Formations

The successful synthesis of this compound and its derivatives relies on the effective execution of specific bond-forming reactions.

Carbon-Carbon Bond Formation:

The key carbon-carbon bond formation in the synthesis of the parent compound is the addition of the 1-butynyl anion to cyclopentanone. libretexts.org This is a classic example of nucleophilic addition to a carbonyl group. The reaction is typically carried out in an aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity of the organometallic reagent.

For the construction of more complex architectures, various other carbon-carbon bond-forming reactions can be employed. The alkyne moiety can participate in Sonogashira coupling reactions, which involve the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, to introduce aromatic or vinylic substituents. chemistry.coach

Carbon-Heteroatom Bond Formation:

The hydroxyl group of this compound is a key site for carbon-heteroatom bond formation. Esterification or etherification reactions are common transformations. smolecule.com For example, reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base will form the corresponding ester.

The conversion of the alcohol to an alkyl halide (C-X bond formation) can be achieved using standard reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These alkyl halides can then serve as electrophiles in subsequent nucleophilic substitution reactions for the formation of new C-N, C-O, or C-S bonds. nih.gov

Furthermore, the alkyne can be functionalized with heteroatoms. For instance, hydroazidation of the triple bond can introduce a nitrogen-containing group, and various transition-metal-catalyzed reactions can lead to the formation of C-O, C-N, and C-S bonds at the alkyne carbons. rsc.orgacs.orgarabjchem.org Hypervalent iodine reagents have also been employed for the formation of carbon-heteroatom bonds with alkynes. recercat.cat

Spectroscopic and Structural Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Detailed Structural Elucidation

In a hypothetical ¹H NMR spectrum, distinct signals would be anticipated for the protons of the ethyl group on the butynyl chain, the methylene (B1212753) protons of the cyclopentane (B165970) ring, and the hydroxyl proton. The ethyl group would present as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, a result of spin-spin coupling. The eight protons on the cyclopentane ring would likely appear as complex multiplets in the aliphatic region. The hydroxyl proton's chemical shift would be variable, depending on solvent and concentration, and it might appear as a broad singlet.

In the ¹³C NMR spectrum, nine distinct carbon signals would be expected: two for the butynyl group's sp-hybridized carbons, two for the ethyl group, four for the non-equivalent methylene carbons of the cyclopentane ring, and one for the quaternary carbinol carbon (C-OH). The introduction of a chiral center at the carbinol carbon can render the methylene groups of the cyclopentane ring diastereotopic, potentially leading to unique signals for each carbon scribd.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 1-(1-butynyl)cyclopentanol Predicted data based on analogous structures and standard chemical shift values.

¹H NMR
Functional Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Butynyl-CH₂-CH₃ ~1.1 Triplet (t)
Butynyl-CH₂ -CH₃ ~2.2 Quartet (q)
Cyclopentane-CH₂ 1.6 - 1.9 Multiplet (m)

¹³C NMR

Functional Group Predicted Chemical Shift (δ, ppm)
Butynyl-CH₂-C H₃ ~14
Butynyl-C H₂-CH₃ ~13
C -OH (Quaternary) ~75
C ≡C-C₂H₅ ~80
C-C ≡C ~90

Mass Spectrometry for Mechanistic Pathway Elucidation and Analysis of Reaction Mixtures

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), serves as a powerful analytical tool for identifying compounds in complex mixtures and for deducing molecular structures through fragmentation analysis. This compound has been identified as a component in natural product extracts through GC-MS analysis, where its mass spectrum is matched against spectral libraries like NIST. ijpsr.com The compound has a molecular formula of C₉H₁₄O and a corresponding molecular weight of 138.21 g/mol . ijpsr.com

While specific studies using its fragmentation to elucidate mechanistic pathways were not found, the expected fragmentation pattern can be inferred from the general principles of mass spectrometry for tertiary alcohols and cycloalkanes. libretexts.orgpressbooks.pub Upon electron ionization, the molecular ion peak ([M]⁺•) at m/z = 138 would be formed. Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. libretexts.org This would involve the loss of the ethyl group (•C₂H₅) from the butynyl side chain, resulting in a prominent fragment ion at m/z = 109.

Dehydration: The elimination of a water molecule is characteristic of alcohols, which would lead to an [M-H₂O]⁺• ion at m/z = 120. libretexts.org

Ring Fragmentation: The cyclopentane ring can undergo cleavage, typically losing ethene (C₂H₄), which would result in an ion at m/z = 110 ([M-28]⁺•). docbrown.info

These predictable fragmentation patterns are crucial for its unambiguous identification in complex samples like essential oils. ijpsr.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
138 [C₉H₁₄O]⁺• Molecular Ion (M⁺•)
120 [C₉H₁₂]⁺• Dehydration (Loss of H₂O)
109 [C₇H₉O]⁺ Alpha-Cleavage (Loss of •C₂H₅)

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. photothermal.comedinst.com No specific published spectra for this compound were identified, but the expected absorption bands can be predicted from its structure and data from similar molecules. wiley-vch.deresearchgate.netnih.gov

O-H Stretching: A strong, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretching: Signals between 2850 and 3000 cm⁻¹ would arise from the sp³ C-H bonds of the cyclopentane and ethyl groups. A sharp, weaker band around 3300 cm⁻¹ might be expected for the terminal alkyne C-H stretch if the isomeric compound 1-(3-butynyl)cyclopentanol were present, but it is absent in the target molecule.

C≡C Stretching: The carbon-carbon triple bond of the butynyl group is expected to produce a weak to medium intensity band in the region of 2100-2260 cm⁻¹. This peak is often more prominent in the Raman spectrum due to the change in polarizability of the symmetric triple bond. edinst.com

Fingerprint Region: The region below 1500 cm⁻¹ would contain a complex series of bands corresponding to C-C stretching and various C-H bending vibrations (scissoring, rocking, twisting) of the cyclopentyl and ethyl moieties, as well as the C-O stretching vibration (typically 1050-1150 cm⁻¹ for tertiary alcohols).

The complementary nature of IR and Raman spectroscopy would be essential for a complete vibrational assignment. photothermal.com

Table 3: Predicted Vibrational Spectroscopy Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H Stretch Alcohol 3200 - 3600 Strong, Broad Weak
C-H Stretch (sp³) Alkyl 2850 - 3000 Strong Strong
C≡C Stretch Alkyne 2100 - 2260 Weak - Medium Medium - Strong
C-O Stretch Tertiary Alcohol 1050 - 1150 Medium - Strong Weak

X-ray Crystallography for Precise Solid-State Structural Determination of Derivatives (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique can reveal exact bond lengths, bond angles, and conformational details. A review of the scientific literature indicates that no X-ray crystal structures have been published for this compound or its simple derivatives. To perform such an analysis, the compound or a suitable solid derivative would first need to be crystallized to produce a single crystal of sufficient quality for diffraction analysis. wikipedia.org If such a study were conducted, it would provide unequivocal proof of the molecular structure and the relative stereochemistry in the solid state.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

The carbon atom of the cyclopentanol (B49286) ring bonded to both the hydroxyl and the 1-butynyl groups is a chiral center. Therefore, this compound can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study chiral molecules. univ-amu.frmertenlab.de These methods measure the differential interaction of left- and right-circularly polarized light with a chiral substance.

The magnitude of the CD signal or the optical rotation is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). rsc.orgnih.gov This relationship allows for the quantitative determination of the enantiomeric purity of a sample. While this compound is a suitable candidate for this type of analysis, a search of the current literature reveals no specific studies applying CD, ORD, or other chiroptical methods for the determination of its enantiomeric excess. Such an analysis would be a crucial step in any asymmetric synthesis or chiral resolution of this compound.

Theoretical and Computational Studies of 1 1 Butynyl Cyclopentanol

Electronic Structure and Bonding Analysis

The electronic structure and bonding of 1-(1-butynyl)cyclopentanol can be thoroughly investigated using quantum mechanical methods, particularly Density Functional Theory (DFT). DFT calculations, which consider electron density to determine the energy of the molecular ground state, provide a balance between computational cost and accuracy for systems of this size.

The hydroxyl group (-OH) introduces polarity to the molecule, with the oxygen atom being a region of high electron density due to its lone pairs. This polarity is crucial for the molecule's reactivity and intermolecular interactions. The cyclopentyl ring, being a saturated hydrocarbon component, primarily consists of σ bonds.

A bond energy analysis, derived from the partitioning of the total energy, can provide quantitative insights into the strength of the various bonds within the molecule. This analysis would likely confirm the high strength of the C≡C triple bond compared to the C-C single bonds of the cyclopentyl ring. Mulliken population analysis or more advanced methods like Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom. This would highlight the electronegativity differences, with the oxygen atom carrying a significant negative partial charge and the hydrogen of the hydroxyl group carrying a positive partial charge.

Table 1: Predicted Partial Atomic Charges in this compound using DFT

AtomPredicted Partial Charge (a.u.)
Oxygen (in -OH)Highly Negative
Hydrogen (in -OH)Highly Positive
Carbon (in C≡C)Slightly Negative
Carbon (in cyclopentyl)Variable (near neutral)

Note: The exact values would require specific DFT calculations.

Conformational Analysis and Energy Minima Calculations

The cyclopentane (B165970) ring in this compound is not planar and can adopt several non-planar conformations to alleviate torsional strain. The two most common low-energy conformations for a cyclopentane ring are the "envelope" and "half-chair" forms. libretexts.org In the envelope conformation, four carbon atoms are in a plane, and the fifth is out of the plane. In the half-chair conformation, three adjacent atoms are in a plane, with the other two being on opposite sides of the plane.

Computational methods can be used to perform a systematic conformational search to identify all possible stable conformers of this compound and to calculate their relative energies. This process involves rotating the single bonds in the molecule and calculating the energy of each resulting geometry. The geometries corresponding to energy minima on the potential energy surface represent stable conformers.

For this compound, the conformational flexibility will primarily be associated with the puckering of the cyclopentane ring and the rotation of the butynyl group around the C-C single bond connecting it to the ring. The presence of the bulky butynyl and hydroxyl groups on the same carbon atom will likely influence the preferred conformation of the cyclopentyl ring to minimize steric hindrance.

Energy minima calculations, typically performed using geometry optimization at a chosen level of theory (e.g., DFT with a suitable basis set), would provide the precise geometries and relative stabilities of the different conformers. The results would likely show that the conformers with the bulky butynyl group in a pseudo-equatorial position are more stable than those with it in a pseudo-axial position, due to reduced steric interactions.

Table 2: Expected Relative Energies of this compound Conformers

Conformation of Cyclopentyl RingOrientation of Butynyl GroupPredicted Relative Energy (kcal/mol)
EnvelopePseudo-equatorialLowest
EnvelopePseudo-axialHigher
Half-chairPseudo-equatorialLow
Half-chairPseudo-axialHigher

Note: This table represents a qualitative prediction. Actual energy differences require computational calculations.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a tertiary propargyl alcohol, a key reaction of interest is the Meyer-Schuster rearrangement. wikipedia.orgsynarchive.com This acid-catalyzed rearrangement converts propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.org

DFT calculations can be used to map out the entire reaction pathway for the Meyer-Schuster rearrangement of this compound. This involves:

Identifying Reactants, Products, and Intermediates: The structures of the starting material, the final α,β-unsaturated ketone product, and any potential intermediates (like allene (B1206475) or carbocation species) are optimized.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate that connects reactants (or intermediates) to products. Computational methods can locate these transition state structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

The mechanism of the Meyer-Schuster rearrangement typically involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation, which then rearranges. wikipedia.org Computational studies can confirm this pathway and provide detailed information about the energetics of each step. Furthermore, computational studies have been instrumental in understanding the role of catalysts, such as ruthenium complexes, in the isomerization of propargyl alcohols. acs.orgnih.gov These studies can reveal how the catalyst interacts with the substrate to lower the activation energy and control the selectivity of the reaction.

Prediction of Spectroscopic Properties and Their Correlation with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov By calculating the NMR spectra for different low-energy conformers and then taking a Boltzmann-weighted average, a theoretical spectrum can be generated that closely matches the experimental spectrum. This comparison can help in assigning the signals in the experimental spectrum and confirming the predominant conformation in solution.

IR and Raman Spectroscopy: The vibrational frequencies and intensities for IR and Raman spectra can also be calculated computationally. irdg.org These calculations provide a theoretical vibrational spectrum that can be compared with the experimental one. This comparison is invaluable for assigning the observed vibrational bands to specific motions of the atoms in the molecule, such as the O-H stretch of the hydroxyl group, the C≡C stretch of the alkyne, and the various C-H and C-C vibrations of the cyclopentyl ring. Discrepancies between the calculated and experimental spectra can often be resolved by considering factors like intermolecular hydrogen bonding, which can be modeled computationally.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)
O-H stretch (free)~3600
O-H stretch (H-bonded)3200-3500
C-H stretch (sp-hybridized)~3300
C≡C stretch2100-2260
C-H bend (cyclopentyl)1400-1500
C-O stretch1000-1200

Note: These are typical ranges and the exact values would be obtained from specific calculations.

Molecular Dynamics Simulations for Understanding Reactivity and Intermolecular Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or other reactant molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of their movements over time.

For this compound, MD simulations can be used to:

Study Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and reactivity. The hydroxyl group of this compound is expected to form hydrogen bonds with protic solvents.

Investigate Intermolecular Interactions: In a simulation of multiple this compound molecules, the formation and dynamics of intermolecular hydrogen bonds between the hydroxyl groups can be observed. This is crucial for understanding the properties of the substance in its condensed phases (liquid or solid).

Explore Conformational Dynamics: MD simulations can show the transitions between different conformations of the cyclopentane ring, providing information on the flexibility of the molecule and the energy barriers between different conformers.

By analyzing the trajectories from an MD simulation, various properties can be calculated, such as radial distribution functions (which describe the probability of finding one atom at a certain distance from another) and the average number and lifetime of hydrogen bonds. This information is complementary to the static picture provided by quantum mechanical calculations and is essential for a complete understanding of the molecule's behavior in a realistic chemical environment.

Applications in Advanced Organic Synthesis

1-(1-BUTYNYL)CYCLOPENTANOL as a Versatile Synthetic Building Block and Intermediate

This compound serves as a highly adaptable building block in organic synthesis due to the distinct reactivity of its constituent parts. The cyclopentyl ring provides a robust, non-aromatic carbocyclic core, while the tertiary alcohol and the internal butynyl group offer dual sites for chemical modification. The hydroxyl group can be functionalized or eliminated, and the alkyne is amenable to a variety of addition and coupling reactions. This multi-functionality allows for its use in sequential or one-pot reactions to construct diverse and complex molecular structures.

The primary utility of this compound is as a precursor to other key synthetic intermediates. For instance, its structure as a tertiary propargyl alcohol makes it an ideal substrate for specific acid-catalyzed rearrangement reactions, which transform it into highly valuable α,β-unsaturated ketones. synarchive.comslideshare.net These products are themselves versatile intermediates in numerous synthetic pathways.

Table 1: Synthetic Potential of this compound Functional Groups

Functional Group Potential Reactions Resulting Structures
Tertiary Alcohol Esterification, Etherification, Elimination, Substitution Esters, Ethers, Alkenes
Internal Alkyne Hydration, Hydrogenation, Halogenation, Cycloadditions Ketones, Alkanes/Alkenes, Haloalkenes
Combined Reactivity Meyer-Schuster/Rupe Rearrangement α,β-Unsaturated Ketones

Use in the Synthesis of Complex Organic Molecules

The derivatives of this compound are instrumental in the construction of intricate organic molecules, finding applications in both natural product synthesis and the development of medicinal chemistry scaffolds.

The cyclopentane (B165970) ring is a core structural motif present in a vast array of natural products, including prostaglandins, jasmonoids, and various alkaloids and terpenoids. researchgate.netdntb.gov.ua Synthesizing these molecules often requires access to highly functionalized cyclopentane intermediates. dntb.gov.uaoregonstate.edubeilstein-journals.org this compound serves as a valuable precursor to such intermediates.

Specifically, the α,β-unsaturated ketones generated from the rearrangement of this compound are powerful tools in natural product synthesis. researchgate.net These unsaturated ketones are excellent Michael acceptors, allowing for the conjugate addition of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds, a key strategy for elaborating the cyclopentane core and building the complex frameworks of natural products. organic-chemistry.org

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups (pharmacophores) are attached. The cyclopentane ring of this compound provides a three-dimensional, non-aromatic scaffold that is of increasing interest in drug design. By transforming the alcohol and alkyne functionalities, chemists can append a wide variety of side chains, creating a library of related compounds for biological screening.

The versatility of this compound allows it to be an entry point to diverse cyclopentane-based scaffolds. The ability to generate different intermediates, such as cyclopentenones or functionalized cyclopentanes, from a single starting material makes it an efficient tool for exploring the chemical space around this important carbocyclic core.

Contributions to Materials Science Precursors (e.g., for polymers, optical materials)

The alkyne functionality within this compound makes it a potential monomer for the synthesis of novel polymers. mdpi.com Polymerizations based on alkyne monomers are a powerful method for constructing polymers with unique structures and functions. mdpi.com The butynyl group can participate in various polymerization reactions, including those that lead to the formation of cyclic or linear polyacetylenes. researchgate.net

Incorporating this compound into a polymer backbone would introduce pendant cyclopentanol (B49286) groups along the chain. These hydroxyl groups could significantly influence the material's physical properties, such as solubility, thermal stability, and adhesion. Furthermore, they can serve as reactive sites for post-polymerization modification, allowing for the cross-linking of polymer chains or the attachment of other functional molecules to create advanced materials.

Development of Novel Synthetic Methodologies Utilizing its Unique Reactivity Profile

The most significant contribution of this compound to synthetic methodology lies in its characteristic reactivity as a tertiary propargyl alcohol. Under acidic conditions, it undergoes rearrangement to form α,β-unsaturated ketones. synarchive.comnih.gov This transformation can proceed through two competing pathways: the Meyer-Schuster rearrangement and the Rupe rearrangement. wikipedia.org

The Meyer-Schuster rearrangement involves a synarchive.comwikipedia.org-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the α,β-unsaturated ketone. synarchive.comresearchgate.net However, for tertiary alcohols like this compound, the Rupe rearrangement often competes or dominates. synarchive.comwikipedia.org The Rupe rearrangement proceeds through an enyne intermediate, ultimately yielding an α,β-unsaturated ketone with a different substitution pattern. slideshare.netwikipedia.org The ability to access these valuable unsaturated carbonyl compounds through a simple, acid-catalyzed process from a readily available propargyl alcohol highlights the utility of this compound in developing efficient synthetic routes. rsc.org

Table 2: Potential Acid-Catalyzed Rearrangements of this compound

Rearrangement Type Key Intermediate Potential Product
Meyer-Schuster Allenol 2-Ethylidene-1-cyclopentyl-ethanone
Rupe Enyne 1-(Cyclopentylidene)-2-butanone

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Stereoselective Catalytic Transformations

The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry and pharmaceutical development. For 1-(1-butynyl)cyclopentanol, which is a chiral compound, future research will heavily focus on catalytic methods that can control its stereochemistry with high precision. The development of novel catalytic systems is crucial for accessing enantiomerically pure forms of this alcohol and its derivatives.

Key research efforts are anticipated in the following areas:

Asymmetric Alkynylation of Cyclopentanone (B42830): The most direct route to chiral this compound involves the asymmetric addition of a 1-butynyl nucleophile to cyclopentanone. Future work will likely concentrate on designing new chiral ligands for metal catalysts (e.g., zinc, titanium, or copper) to achieve higher enantioselectivity and yields.

Kinetic Resolution: For racemic this compound, catalytic kinetic resolution offers a viable pathway to separate the enantiomers. This can be achieved through enantioselective enzymatic acylation or oxidation, where one enantiomer reacts faster than the other, allowing for their separation.

Stereoselective Cycloaddition Reactions: Inspired by advances in cycloaddition chemistry, researchers may explore stereoselective [3+2] cycloaddition reactions to construct the cyclopentanol (B49286) ring with the butynyl group already in place, thereby controlling the stereochemistry from the outset. nih.gov

Table 1: Potential Catalytic Systems for Stereoselective Synthesis
Transformation TypePotential Catalyst SystemAnticipated Advantage
Asymmetric AlkynylationZn(OTf)2 with Chiral Amino Alcohol LigandsHigh enantioselectivity and functional group tolerance.
Kinetic ResolutionLipase-mediated AcetylationMild reaction conditions and high enantiomeric excess.
[3+2] CycloadditionCobalt(II) Iodide / Diphosphine LigandDirect construction of the functionalized cyclopentanol ring. nih.gov

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. nih.govmdpi.com For this compound, future research will aim to develop production methods that are more environmentally benign, economically viable, and energy-efficient. nih.govmdpi.com

Promising research directions include:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of this compound could offer a highly selective and sustainable alternative to traditional chemical methods. For instance, engineered enzymes could catalyze the key bond-forming reactions under mild, aqueous conditions.

Use of Renewable Feedstocks: Research into producing precursors like cyclopentanone from renewable biomass sources, such as furfural, is an active area. nih.govrsc.org Integrating these bio-based feedstocks into the synthesis of this compound would significantly improve its sustainability profile.

Solvent Minimization and Replacement: A key goal of green chemistry is to reduce the use of hazardous organic solvents. mdpi.com Future synthetic protocols for this compound will likely explore the use of greener solvents like water, ionic liquids, or deep eutectic solvents, or even solvent-free reaction conditions. mdpi.com

Atom Economy: Synthetic routes will be redesigned to maximize the incorporation of all starting materials into the final product, thus minimizing waste. This involves favoring addition reactions over substitution or elimination reactions.

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles
ApproachKey PrinciplePotential Benefit for this compound Synthesis
Traditional Grignard Synthesis-Well-established but often requires stoichiometric reagents and organic solvents.
Catalytic AlkynylationCatalysisReduces waste by using sub-stoichiometric amounts of catalyst.
BiocatalysisRenewable Feedstocks, Safer SolventsUses enzymes in aqueous media, reducing environmental impact.
Flow ChemistryEnergy Efficiency, SafetyImproved heat transfer, safety, and potential for process automation.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of a tertiary alcohol and a terminal alkyne in this compound provides a rich platform for exploring novel chemical transformations. Future research is expected to uncover new reactivity patterns beyond the established reactions of alcohols and alkynes.

Areas ripe for exploration include:

Intramolecular Cyclizations: The proximity of the hydroxyl and butynyl groups could be exploited in novel intramolecular cyclization reactions, potentially leading to the synthesis of complex bicyclic or spirocyclic systems. These reactions could be triggered by transition metal catalysts or strong acids.

Domino and Cascade Reactions: Designing one-pot reactions where this compound undergoes a sequence of transformations without the isolation of intermediates can lead to a rapid increase in molecular complexity. This approach is highly efficient and aligns with the principles of green chemistry.

Photoredox Catalysis: The use of light to drive chemical reactions has emerged as a powerful tool in organic synthesis. mit.edu Investigating the behavior of this compound under photoredox conditions could unveil unprecedented reactivity, such as novel C-C and C-X bond formations.

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Insights

Computational chemistry and theoretical modeling are becoming indispensable tools for modern chemical research. mit.edu For this compound, these methods can accelerate the discovery of new reactions and optimize existing processes.

Future applications of computational modeling include:

Predicting Reaction Outcomes: Density Functional Theory (DFT) and other computational methods can be used to model potential reaction pathways, predict product distributions, and estimate reaction barriers. rsc.org This can guide experimental work by identifying the most promising reaction conditions before they are tested in the lab. mit.edu

Understanding Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of complex reactions involving this compound. rsc.org This fundamental understanding is crucial for optimizing reaction efficiency and selectivity.

Designing Novel Catalysts: By modeling the interaction between this compound and potential catalysts, researchers can rationally design new catalysts with enhanced activity and stereoselectivity.

Interdisciplinary Research Integrating this compound Chemistry with Other Fields

The unique structural features of this compound make it an attractive building block for applications in various scientific disciplines. Future research will likely see a greater integration of its chemistry with fields such as materials science, medicinal chemistry, and chemical biology.

Potential interdisciplinary research avenues include:

Materials Science: The rigid alkyne moiety of this compound can be utilized in the synthesis of novel polymers and functional materials. For example, it could be incorporated into self-healing polymers, conductive materials, or metal-organic frameworks (MOFs).

Medicinal Chemistry: The cyclopentane (B165970) ring is a common motif in many biologically active molecules and approved drugs. researchgate.net The this compound scaffold could serve as a starting point for the synthesis of new therapeutic agents. Its derivatives could be screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators. researchgate.net

Chemical Biology: By attaching fluorescent tags or other reporter groups to this compound, it could be used as a chemical probe to study biological processes. The alkyne group also allows for its use in "click chemistry" reactions for bioconjugation.

Q & A

Q. Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC9_9H14_{14}O
Molecular Weight138.21 g/mol
Hazard ClassificationXn (Harmful), R22
Conformational AnalysisHalf-chair (high-pressure phase)
Synthetic Yield OptimizationDoE with TiCl4_4 catalyst

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.